methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a carboxylate ester group at the 2nd position. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,3-diaminopyridine and benzaldehyde.
Reaction Conditions: The reaction mixture is refluxed in ethanol with magnetic stirring at 90°C.
Industrial Production: Industrial production methods may involve phase transfer catalysis and solid-liquid conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles under appropriate conditions.
Alkylation Reactions: The compound can undergo N-alkylation reactions to form regioisomers.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it effective in inhibiting specific biological processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate can be compared with other imidazo[4,5-b]pyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic areas, such as central nervous system disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H6BrN3O2 |
---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) |
InChI-Schlüssel |
SXKICFIPKAMPIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=NC=CC(=C2N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.